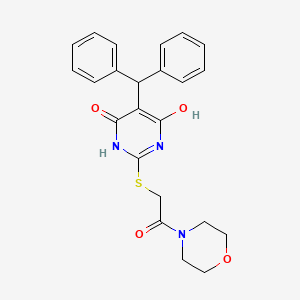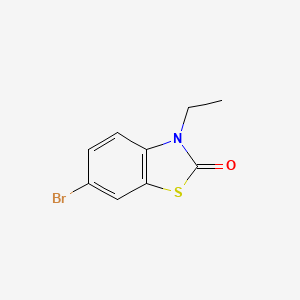
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione
Overview
Description
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.
Introduction of Butylsulfanyl Group: The butylsulfanyl group is introduced via nucleophilic substitution reactions, where the benzothiazole derivative reacts with butylthiol in the presence of a base.
Formation of Pyrrole-2,5-dione: The final step involves the cyclization of the intermediate with maleic anhydride to form the pyrrole-2,5-dione ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups that can further enhance the compound’s properties.
Scientific Research Applications
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound’s interactions with proteins and nucleic acids are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
1-(2-Butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione can be compared with other benzothiazole and pyrrole derivatives:
Benzothiazole Derivatives: Compounds such as 2-mercaptobenzothiazole and 2-aminobenzothiazole share the benzothiazole core but differ in their substituents, affecting their chemical reactivity and biological activity.
Pyrrole Derivatives: Pyrrole-2,5-dione derivatives like N-substituted maleimides exhibit similar reactivity in cycloaddition and polymerization reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct electronic and steric properties that can be exploited in various applications.
Properties
IUPAC Name |
1-(2-butylsulfanyl-1,3-benzothiazol-6-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-2-3-8-20-15-16-11-5-4-10(9-12(11)21-15)17-13(18)6-7-14(17)19/h4-7,9H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUCOUAUSMVUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(S1)C=C(C=C2)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B3847367.png)
![(1R*,2S*)-N-allyl-2-[(4-propylpiperazin-1-yl)carbonyl]cyclohexanecarboxamide](/img/structure/B3847372.png)
![N-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B3847377.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-benzyl-1,3-thiazole-4-carboxamide](/img/structure/B3847383.png)
![4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B3847389.png)
![1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B3847392.png)
![8-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847399.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3847401.png)
![(2-Benzylmorpholin-4-yl)-[1-(furan-2-ylmethyl)piperidin-4-yl]methanone](/img/structure/B3847407.png)
![5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B3847414.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3847423.png)

![3-Hexyl-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3847439.png)

